![molecular formula C14H19BrN2O4S B4008368 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4008368.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide-derived compounds, including those with bromophenyl groups, often involves environmental-friendly reactions in water, leading to complex nitrogen-containing heterocycles. This process demonstrates the development of stereo-selective sequences combining allylamine isomerization with Diels-Alder cyclo-addition, illustrating the synthetic versatility of these compounds (Alaşalvar et al., 2016).
Molecular Structure Analysis
X-ray diffraction, along with IR, 13C NMR, and 1H NMR spectroscopy techniques, provides insights into the molecular and crystal structures of these compounds. The optimized geometry from theoretical calculations closely matches the experimental crystal structure, indicating accurate predictions of molecular configurations (Alaşalvar et al., 2016).
Chemical Reactions and Properties
Sulfonamide-derived ligands and their transition metal complexes are synthesized and characterized through various spectroscopic and analytical techniques. These compounds exhibit significant antibacterial and antifungal activities, showcasing the chemical reactivity and potential biological applications of these molecules (Chohan & Shad, 2011).
Scientific Research Applications
Synthesis of Sulfonated Cyclic Compounds
A study by Ye et al. (2020) details a metal-free insertion of sulfur dioxide with aryl iodides under ultraviolet irradiation, presenting a convenient route to sulfonated cyclic compounds under mild conditions. This method demonstrates the utility of aryl radicals formed in situ from aryl iodides under UV irradiation, which undergo intramolecular cyclization followed by sulfonylation, indicating potential pathways for synthesizing related sulfonated compounds (Ye et al., 2020).
Visible-Light-Promoted Methylation
Liu and Li (2016) developed a visible-light-promoted radical methylation reaction starting from bromomethyl phenyl sulfone derivatives. This method provides an efficient access to various (phenylsulfonyl)methylated compounds, showcasing a technique that could be applied to the synthesis or functionalization of compounds structurally similar to the query compound (Liu & Li, 2016).
Synthesis of Vinylsulfones and Vinylsulfonamides
Research highlights the wide range of biological activities of vinylsulfones and vinylsulfonamides, used in synthetic organic chemistry for their reactivity. A protocol reported for the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide provides insights into low molecular weight compounds synthesis, potentially related to the target compound's chemical class (Kharkov University Bulletin Chemical Series, 2020).
Weinreb Amide Based Synthesis
A method for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinolines using Weinreb amide functionality offers a pathway to N-phenylsulfonyl protected cyclic compounds through benzylation and arylmagnesium halide addition, relevant to synthesizing complex structures related to the query compound (Kommidi et al., 2010).
Alternatives to Methyl Bromide
The search for alternatives to methyl bromide for pest control in agricultural and storage settings has led to the exploration of sulfuryl fluoride and other fumigants. This research contextually aligns with the broader chemical family to which the query compound belongs, showcasing the environmental and practical implications of such compounds (Fields & White, 2002).
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-17(10-14(18)16-9-12-3-2-8-21-12)22(19,20)13-6-4-11(15)5-7-13/h4-7,12H,2-3,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABNPILDCZJKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4008288.png)
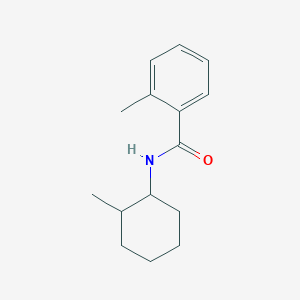
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4008301.png)
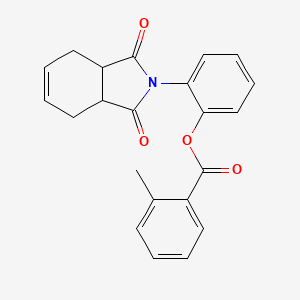
![3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008312.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4008319.png)
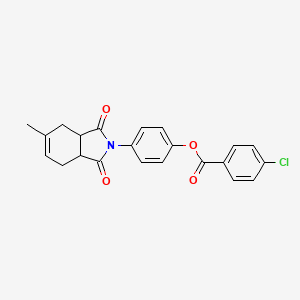
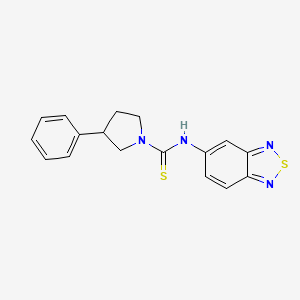
![3-{2-[cyclopropyl(2-ethoxybenzyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4008343.png)
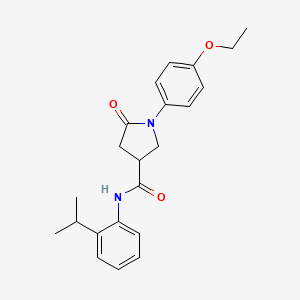
![4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4008359.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4008376.png)
![5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4008382.png)